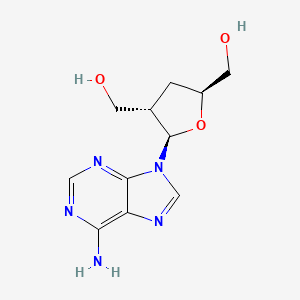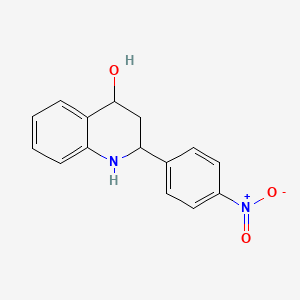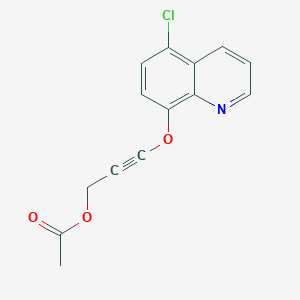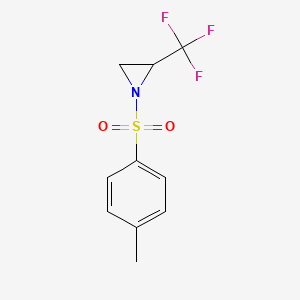
Adenosine, 2',3'-dideoxy-2'-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Attachment of the Purine Base: This step usually involves nucleophilic substitution reactions where the purine base is introduced to the tetrahydrofuran ring.
Functional Group Modifications: Additional steps may be required to introduce or modify functional groups to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the tetrahydrofuran ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a potential candidate for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Due to its purine base, it may have applications in drug development, particularly in antiviral and anticancer therapies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, influencing various biochemical pathways. The purine base can mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in DNA or RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the ring.
Inosine: A nucleoside that can be interconverted with adenosine in metabolic pathways.
Uniqueness
“((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2,4-diyl)dimethanol” is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which distinguishes it from other purine-based compounds
Propiedades
Número CAS |
130469-39-5 |
|---|---|
Fórmula molecular |
C11H15N5O3 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
[(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c12-9-8-10(14-4-13-9)16(5-15-8)11-6(2-17)1-7(3-18)19-11/h4-7,11,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,11+/m0/s1 |
Clave InChI |
SIRHZFXKEYTDJL-OKTBNZSVSA-N |
SMILES isomérico |
C1[C@H]([C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
C1C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)



![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)

![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)




![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)
